(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride
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Overview
Description
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride, also known as N-formyl-L-tryptophan hydrochloride, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of a formyl group attached to the amino group of tryptophan, and it is commonly used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride typically involves the formylation of L-tryptophan. One common method is the reaction of L-tryptophan with formic acid and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often obtained through recrystallization and drying under vacuum conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form different products.
Reduction: The formyl group can be reduced to an amino group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the formyl group results in the formation of L-tryptophan.
Substitution: Substitution reactions can yield various N-substituted tryptophan derivatives.
Scientific Research Applications
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.
Medicine: this compound is used in the development of pharmaceuticals and as a model compound in drug design.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The indole ring of tryptophan can interact with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The parent amino acid, which lacks the formyl group.
N-Acetyl-L-tryptophan: A derivative with an acetyl group instead of a formyl group.
L-Tryptophan methyl ester hydrochloride: A methyl ester derivative of tryptophan.
Uniqueness
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and biochemical research, offering different reactivity compared to other tryptophan derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUYJDIFZXFJT-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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